REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]#[C:5][CH:6]=[CH:7][CH:8]=1.[CH3:9][N:10]1[CH2:14][CH2:13][CH2:12][C:11]1=[O:15]>>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH:12]2[CH2:13][CH2:14][N:10]([CH3:9])[C:11]2=[O:15])[CH:6]=[CH:5][CH:4]=1
|
Name
|
lithium anion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C#CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C1C(N(CC1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |